Ethyl 5-(4-isopropylphenyl)-5-oxovalerate
Description
Ethyl 5-(4-isopropylphenyl)-5-oxovalerate is a valeric acid derivative featuring an ethyl ester group and a 4-isopropylphenyl ketone moiety. These compounds are intermediates in organic synthesis, particularly for pharmaceuticals and heterocyclic systems, due to their reactive ketone and ester functionalities .
Properties
IUPAC Name |
ethyl 5-oxo-5-(4-propan-2-ylphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-4-19-16(18)7-5-6-15(17)14-10-8-13(9-11-14)12(2)3/h8-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCMSPYHIQGPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645760 | |
| Record name | Ethyl 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-35-3 | |
| Record name | Ethyl 4-(1-methylethyl)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-isopropylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-isopropylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-isopropylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(4-isopropylphenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(4-isopropylphenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-(4-isopropylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-isopropylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
The following analysis compares Ethyl 5-(4-isopropylphenyl)-5-oxovalerate with structurally related ethyl 5-aryl-5-oxovalerates, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Ethyl 5-Aryl-5-oxovalerates
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects :
- Lipophilicity :
Key Observations:
- Synthesis: Most analogs are synthesized via Strecker or acid hydrolysis routes using aryl aldehydes and amino acids, with yields averaging 70–74% .
- The 4-isopropylphenyl analog (IM-7 in ) demonstrated acute cardiovascular effects in rats, suggesting substituent-dependent pharmacological profiles .
Biological Activity
Ethyl 5-(4-isopropylphenyl)-5-oxovalerate, a compound with the molecular formula C15H18O3 and CAS number 898778-35-3, has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores the synthesis, chemical properties, biological activities, and potential therapeutic applications of this compound.
The synthesis of this compound typically involves the esterification of 5-(4-isopropylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions
This compound can undergo various reactions:
- Oxidation: The ketone group can be oxidized to form carboxylic acids.
- Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
- Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.
Biological Activity
Research into the biological activity of this compound has identified several potential mechanisms and effects:
The compound is believed to interact with specific molecular targets, including enzymes or receptors, leading to modulation of their activity. This interaction can affect various cellular processes, potentially resulting in therapeutic effects. The exact pathways involved depend on the specific biological context .
Pharmacological Properties
This compound has been investigated for various pharmacological properties:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound might exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Properties: There is ongoing research into its potential as an analgesic agent, which may help alleviate pain through its action on pain pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies: In laboratory settings, the compound has shown promise in modulating enzyme activities related to inflammation and pain pathways. Specific assays have demonstrated its ability to inhibit certain pro-inflammatory cytokines.
- Animal Models: In vivo studies using animal models have indicated that administration of this compound leads to a significant reduction in inflammation markers compared to control groups.
- Comparative Studies: When compared with similar compounds, such as Ethyl 5-phenyl-5-oxovalerate, this compound exhibited enhanced biological activity due to the unique structural features conferred by the isopropyl group .
Comparison with Similar Compounds
The following table summarizes some key differences between this compound and related compounds:
| Compound | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Isopropyl group on aromatic ring | Anti-inflammatory, analgesic potential |
| Ethyl 5-phenyl-5-oxovalerate | No substituent on aromatic ring | Moderate biological activity |
| Ethyl 5-(4-methylphenyl)-5-oxovalerate | Methyl group on aromatic ring | Lower anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
